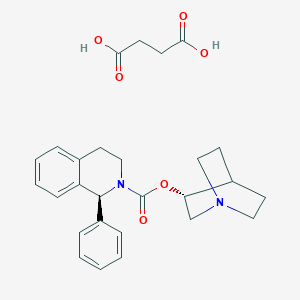
Solifenacin succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Solifenacin succinate is a muscarinic receptor antagonist used primarily to treat overactive bladder with symptoms of urinary incontinence, urgency, and frequency . It is marketed under the brand name Vesicare and was approved by the FDA in 2004 . The compound works by relaxing the bladder muscles, thereby reducing the symptoms associated with overactive bladder .
准备方法
The synthesis of solifenacin succinate involves several steps. One efficient method is a one-pot process that retains the configuration of the chiral centers of the starting materials . The process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate. The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provides enantiomerically pure solifenacin with an overall yield of 90% .
化学反应分析
Solifenacin succinate undergoes various chemical reactions, including oxidation and substitution . One common method for its determination involves the oxidation of the drug by N-bromosuccinimide (NBS) and subsequent reaction with dyes such as amaranth, safranin, aniline blue, and rhodamine B . These reactions are typically carried out at laboratory temperature and are used for the spectrophotometric determination of this compound in pharmaceutical dosage forms .
科学研究应用
Solifenacin succinate has a wide range of scientific research applications. In medicine, it is used to treat overactive bladder and neurogenic detrusor overactivity . In pharmacokinetic studies, it is quantified in rat plasma using liquid chromatography-tandem mass spectrometry . The compound is also used in the development of bioequivalent tablets with improved chemical stability . Additionally, this compound is studied for its interactions with other drugs and its effects on various biological pathways .
作用机制
Solifenacin succinate is a competitive muscarinic receptor antagonist with the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 . The antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder . This dual action helps in reducing the symptoms of overactive bladder .
相似化合物的比较
Solifenacin succinate is often compared with other antimuscarinic drugs such as tolterodine, darifenacin, and oxybutynin . While all these drugs are used to treat overactive bladder, this compound is unique in its high selectivity for the M3 receptor, which is primarily responsible for bladder contractions . Studies have shown that this compound is effective in reducing the number of voids, urgency episodes, and incontinence episodes, making it a preferred choice for many patients .
属性
CAS 编号 |
242478-38-2 |
|---|---|
分子式 |
C27H32N2O6 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22?;/m0./s1 |
InChI 键 |
RXZMMZZRUPYENV-GYFCLUQUSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
手性 SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
外观 |
Assay:≥98%A crystalline solid |
Pictograms |
Irritant |
同义词 |
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))- 905, YM quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate solifenacin solifenacin succinate Succinate, Solifenacin vesicare YM 905 YM905 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















